2,3-dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
CAS No.: 850931-96-3
Cat. No.: VC11905608
Molecular Formula: C23H21N3O3
Molecular Weight: 387.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850931-96-3 |
|---|---|
| Molecular Formula | C23H21N3O3 |
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | 2,3-dimethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
| Standard InChI | InChI=1S/C23H21N3O3/c1-15-12-13-26-19(14-15)24-20(16-8-5-4-6-9-16)22(26)25-23(27)17-10-7-11-18(28-2)21(17)29-3/h4-14H,1-3H3,(H,25,27) |
| Standard InChI Key | IDMWEMSDVAADNZ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=CC=C4 |
| Canonical SMILES | CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=CC=C4 |
Introduction
Synthesis
The synthesis of such a compound typically involves multiple steps, including the formation of the imidazopyridine core and its subsequent coupling with benzamide. Common methods might involve palladium-catalyzed cross-coupling reactions or nucleophilic substitutions.
Biological Activity
Compounds with similar structures have been explored for various biological activities, including antimicrobial and anticancer effects. The imidazopyridine moiety, in particular, has been studied for its potential in drug discovery due to its ability to interact with biological targets.
Research Findings
While specific research findings on 2,3-dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide are not available, related compounds have shown promise in several areas:
| Compound Type | Biological Activity | Example Compounds |
|---|---|---|
| Imidazopyridines | Antimicrobial, Anticancer | 7-Methyl-2-phenylimidazo[1,2-a]pyridine |
| Benzamides | Antimicrobial, Anti-inflammatory | N-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)imidazo[1,2-a]pyridine derivatives |
Future Directions
Future research should focus on synthesizing 2,3-dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide and evaluating its biological activities. This could involve in vitro assays for antimicrobial and anticancer effects, as well as in silico studies to predict potential targets and interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume